4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one
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Overview
Description
4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, a piperazine ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a fluorinated benzaldehyde and a methoxy-substituted acetophenone in the presence of a base.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.
Coupling with Pyrrolidinone: The final step involves coupling the piperazine derivative with a pyrrolidinone moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one
- **1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-2-…
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: (8)
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-25-12-15(11-17(25)28)21(29)27-9-7-26(8-10-27)20-18(22)19(23-13-24-20)14-3-5-16(30-2)6-4-14/h3-6,13,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCSLGOBSOHCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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